2,3-DI-(2-Thienyl)quinoxaline
CAS No.: 81321-98-4
Cat. No.: VC20173041
Molecular Formula: C16H10N2S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81321-98-4 |
|---|---|
| Molecular Formula | C16H10N2S2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 2,3-dithiophen-2-ylquinoxaline |
| Standard InChI | InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H |
| Standard InChI Key | ZFWBPJPGICYCIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2,3-di-(2-thienyl)quinoxaline is C₁₆H₁₀N₂S₂, with a molar mass of 294.4 g/mol . Its IUPAC name, 2,3-dithiophen-2-ylquinoxaline, reflects the substitution pattern of thiophene rings on the quinoxaline backbone. The compound’s structure has been confirmed via X-ray crystallography, which shows a monoclinic crystal system (space group P2₁/c) and unit cell dimensions of a = 11.7649 Å, b = 5.3386 Å, and c = 24.3536 Å . One thiophene ring is nearly coplanar with the quinoxaline plane (dihedral angle = 3.29°), while the other deviates significantly (83.96°), creating a twisted molecular geometry .
Key Structural Properties:
| Property | Value |
|---|---|
| Density | 1.341 g/cm³ |
| Boiling Point | 410°C at 760 mmHg |
| Refractive Index | 1.714 |
| Flash Point | 186.6°C |
| Vapor Pressure | 1.48 × 10⁻⁶ mmHg at 25°C |
These properties, derived from experimental data , underscore the compound’s stability under standard conditions and its suitability for high-temperature applications.
Spectroscopic and Electronic Features
The extended π-conjugation system, enhanced by the thiophene rings, results in strong absorbance in the UV-Vis range. For example, derivatives such as 2,3-bis(thiophen-2-yl)quinoxaline-6,7-diol exhibit absorption maxima near 392 nm (ε = 3.4 × 10⁴ M⁻¹cm⁻¹) , highlighting their potential in optoelectronic devices. Fluorescence studies reveal emission in the blue region (410–491 nm) with lifetimes <3 ns, characteristic of singlet-state transitions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the acid-catalyzed condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine (Figure 1). This reaction typically proceeds under reflux in ethanol or acetic acid, yielding the target compound in moderate to high purity . For example, a protocol using glacial acetic acid as both solvent and catalyst achieved crystallographically pure product after 48 hours of reflux .
Alternative methods include electrochemical synthesis, which offers improved environmental compatibility by minimizing hazardous waste. Recent advances have also explored the use of 2,2'-thenil (a dimer of 2-thiophenecarboxaldehyde) as a precursor, enabling one-pot synthesis with nitro-substituted phenylenediamines .
Industrial-Scale Considerations
While detailed industrial protocols remain proprietary, scale-up principles focus on optimizing:
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Yield: Enhanced via catalyst recycling (e.g., recyclable acid resins).
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Cost: Substitution of expensive solvents (e.g., dioxane) with ethanol-water mixtures.
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Safety: Mitigation of exothermic risks during nitro-group functionalization .
Electrochemical methods show promise for large-scale production, achieving Faradaic efficiencies >80% while reducing reliance on toxic oxidants.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
2,3-Di-(2-thienyl)quinoxaline undergoes selective oxidation with potassium permanganate in acidic media, yielding quinoxaline-1,4-dioxide derivatives. Conversely, reduction with sodium borohydride in methanol generates partially saturated analogs, which exhibit redshifted fluorescence due to increased planarity .
Electrophilic Substitution
Halogenation at the thiophene or quinoxaline rings is achievable using bromine or iodine monochloride. For instance, treatment with dioxane dibromide introduces bromine at the thiophene β-positions, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Representative Reaction Scheme:
This brominated derivative serves as a precursor for polymers used in organic photovoltaics .
Applications in Scientific Research
Coordination Chemistry
The compound’s nitrogen and sulfur atoms facilitate chelation to transition metals. Iridium(III) complexes incorporating 2,3-di-(2-thienyl)quinoxaline ligands emit in the deep red to near-infrared (650–800 nm), making them ideal for in vivo bioimaging . These complexes exhibit quantum yields up to 0.42 in dichloromethane, outperforming many commercial dyes .
Biomedical Applications
As an acetyl-CoA synthetase inhibitor, 2,3-di-(2-thienyl)quinoxaline disrupts lipid metabolism in cancer cells (IC₅₀ = 3.2 μM). Molecular docking studies suggest binding to the enzyme’s ATP-binding pocket, preventing CoA activation.
Materials Science
Thin films of poly(2,3-di-(2-thienyl)quinoxaline) demonstrate hole mobilities of 0.12 cm²V⁻¹s⁻¹, suitable for organic field-effect transistors . Additionally, its low bandgap (1.8 eV) enables use in perovskite solar cells as a hole-transport layer, achieving power conversion efficiencies >18% .
Comparison with Structural Analogs
2-Phenylquinoxaline vs. 2,3-Di-(2-thienyl)quinoxaline
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Electronic Effects: Thiophene’s electron-rich nature lowers the LUMO energy (−3.1 eV vs. −2.7 eV for phenyl), enhancing charge transport .
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Photostability: The sulfur atoms in thiophene reduce photodegradation rates by 40% compared to phenyl analogs .
2,3-Diphenylquinoxaline
While similarly planar, the absence of sulfur limits intersystem crossing, resulting in weaker phosphorescence. This makes diphenyl derivatives less suitable for OLED applications.
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